8-Aminoguanine-13C2,15N
Description
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Properties
Molecular Formula |
C₃¹³C₂H₆N₅¹⁵NO |
|---|---|
Molecular Weight |
169.12 |
Synonyms |
2,8-diamino-Hypoxanthine-13C2,15N; 2,8-Diamino-1,9-dihydro-6H-purin-6-one-13C2,15N_x000B__x000B_ |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Strategies for 8 Aminoguanine 13c2,15n
Purification
The purification of nucleobase derivatives like 8-aminoguanine (B17156) often employs chromatographic techniques. High-performance liquid chromatography (HPLC) is a principal method for isolating and purifying purines and their analogs. acs.org A multi-step HPLC approach may be necessary to achieve high purity, often utilizing different column chemistries or mobile phase conditions. acs.org For instance, a common strategy involves an initial separation using cation-exchange chromatography to fractionate nitrogen-containing compounds, followed by one or more rounds of reversed-phase HPLC to isolate the target compound from impurities and reaction byproducts. acs.org
For complex mixtures or biological samples, ultra-performance liquid chromatography (UPLC) is frequently used, offering higher resolution and faster separation times. ahajournals.orgnih.gov Purification of larger quantities of related compounds, like RNA, can be achieved using denaturing polyacrylamide gel electrophoresis (PAGE), although this is less common for small molecules. nih.gov After chromatographic separation, desalting steps may be required, which can be accomplished using techniques like boronate affinity chromatography for ribonucleotides or by lyophilization if volatile buffers are used. oup.com The purity of the final product is often verified by LC-MS and/or LC-UV analysis. acs.org
Spectroscopic Characterization
The definitive identification and characterization of 8-Aminoguanine-¹³C₂,¹⁵N relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS), is the primary tool for confirming the molecular weight and validating the isotopic enrichment of the labeled compound. ahajournals.orgpitt.edu In MS analysis, the labeled compound will exhibit a distinct mass-to-charge ratio (m/z) that is higher than its unlabeled counterpart, corresponding to the number of incorporated heavy isotopes. For 8-Aminoguanine-¹³C₂,¹⁵N, the mass would be expected to be 3 Daltons higher than unlabeled 8-aminoguanine.
Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used to establish specific and sensitive detection methods. ahajournals.orgmdpi.com This involves monitoring the transition of a specific precursor ion (the molecular ion) to one or more product ions after fragmentation. These transitions are unique to the molecule's structure and serve as a signature for its identification and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| 8-Aminoguanine | 167 | 150 | pitt.edu |
| 8-Aminoguanine-¹³C₂,¹⁵N | 170 | 153 | pitt.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for determining the precise location of the isotopic labels within the molecule. While a ¹H NMR spectrum provides information about the proton environment, ¹³C and ¹⁵N NMR spectra are most informative for labeled compounds.
Advanced Analytical Methodologies for 8 Aminoguanine 13c2,15n in Research Contexts
Mass Spectrometry-Based Quantification and Metabolite Profiling
Mass spectrometry (MS) is a cornerstone technique for the analysis of 8-Aminoguanine-13C2,15N, offering unparalleled sensitivity and specificity. By leveraging the mass difference imparted by the ¹³C and ¹⁵N isotopes, researchers can distinguish the labeled standard from its endogenous, unlabeled counterpart with high confidence.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Isotope Dilution Analysis
Isotope dilution analysis using UPLC-MS/MS is the gold standard for accurate quantification of biomolecules in complex matrices. speciation.net In this method, a known amount of this compound is added as an internal standard to a biological sample, such as urine or tissue homogenate. nih.gov Because the labeled standard is chemically identical to the unlabeled analyte (8-aminoguanine), it experiences the same effects during sample extraction, chromatographic separation, and ionization. speciation.net
The UPLC system separates the analyte and standard from other matrix components, and they co-elute due to their identical chemical properties. nih.gov The tandem mass spectrometer then distinguishes them based on their different mass-to-charge ratios (m/z). nih.gov By comparing the peak area ratio of the analyte to the internal standard, a precise concentration of the endogenous 8-aminoguanine (B17156) can be calculated, correcting for any sample loss or matrix-induced signal suppression during the analytical process. speciation.net This approach has been successfully used to quantify 8-aminoguanine and related purines in studies investigating their biochemical pathways. nih.gov
Table 1: UPLC-MS/MS Parameters for Isotope Dilution Analysis of 8-Aminoguanine
| Compound | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| 8-Aminoguanine | This compound | 167 | 150 | nih.gov |
| This compound | 170 | 153 | nih.gov |
High-Resolution Mass Spectrometry for Isotopic Purity and Distribution
High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is essential for verifying the isotopic purity and distribution of this compound. Isotopic purity refers to the percentage of the compound that is correctly labeled with the desired number of heavy isotopes. HRMS instruments possess the mass accuracy and resolving power to separate the signals of molecules with very small mass differences. almacgroup.com
To determine isotopic purity, the labeled compound is analyzed to measure the relative abundance of different isotopologues. For this compound, the primary peak will correspond to the molecule containing two ¹³C atoms and one ¹⁵N atom. However, small amounts of other species may be present, such as those with fewer labels or those incorporating the natural abundance of ¹³C. By extracting the ion chromatograms for each expected isotopic peak and integrating their areas, the isotopic enrichment can be accurately calculated. almacgroup.com This quality control step is crucial to ensure the reliability of the labeled standard for quantitative experiments. almacgroup.com
Table 2: Conceptual Isotopic Distribution Analysis by HRMS
| Isotopologue | Description | Expected Relative Abundance (%) | Purpose of Measurement |
|---|---|---|---|
| M+0 | Unlabeled 8-Aminoguanine | <1% | Assess unlabeled impurity |
| M+1 | One ¹³C or ¹⁵N | <2% | Assess incomplete labeling |
| M+2 | Two ¹³C or one ¹³C + one ¹⁵N | <5% | Assess incomplete labeling |
| M+3 | This compound (Target) | >98% | Confirm isotopic enrichment |
Application of Multiple Reaction Monitoring (MRM) for Specific Detection
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry, particularly with triple quadrupole instruments. proteomics.com.au It enhances the selectivity of quantification by monitoring a specific fragmentation pathway for each compound. For 8-Aminoguanine and its labeled standard, this involves two stages of mass filtering. proteomics.com.au
First, the quadrupole mass filter (Q1) is set to isolate the specific precursor ion (the protonated molecule, [M+H]⁺) of the target compound. This ion is then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) is set to detect only a specific, pre-determined product ion that results from the fragmentation. lcms.cz This monitoring of a specific precursor-to-product ion transition is what constitutes an MRM channel. By using unique MRM transitions for both the unlabeled 8-aminoguanine and the this compound standard, the method achieves excellent specificity, minimizing interference from other compounds in the complex biological matrix. nih.govmdpi.com
Table 3: MRM Transitions for Specific Detection
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 8-Aminoguanine | 167 | 150 | nih.gov |
| This compound | 170 | 153 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy provides detailed information about molecular structure, connectivity, and dynamics. The incorporation of ¹³C and ¹⁵N isotopes into 8-aminoguanine significantly enhances the power of NMR for studying its role in biological systems.
¹³C-NMR Spectroscopy for Carbon Backbone Analysis and Metabolic Flux
¹³C-NMR spectroscopy is a powerful tool for tracing the flow of carbon atoms through metabolic pathways, a field known as metabolic flux analysis. nih.gov By introducing a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or ¹³C-labeled glycine, which are precursors for purine (B94841) biosynthesis) into a cell culture or organism, researchers can follow the incorporation of the ¹³C atoms into the carbon skeleton of various metabolites, including purines like guanine (B1146940). nih.govbham.ac.uk
The analysis of the ¹³C-NMR spectrum of an isolated guanine derivative reveals which carbon atoms have become labeled. Furthermore, the presence of ¹³C-¹³C spin-spin coupling provides direct evidence of the intact incorporation of adjacent carbon atoms from the original labeled precursor. bham.ac.uk This information allows researchers to delineate the activity of competing metabolic pathways. For example, the labeling pattern in the purine ring can help distinguish between the de novo synthesis pathway and salvage pathways, providing a detailed picture of cellular metabolism under specific conditions. nih.gov
Table 4: Conceptual ¹³C Labeling Patterns in Guanine for Metabolic Flux Analysis
| Labeled Precursor | Observed Labeled Carbons in Guanine Ring | Metabolic Pathway Indicated | Reference |
|---|---|---|---|
| [¹³C]-Glycine | C4, C5 | De novo purine synthesis | nih.gov |
| [¹³C]-Formate | C2, C8 | De novo purine synthesis | nih.gov |
| [U-¹³C]-Guanine | All carbons | Purine salvage pathway | bham.ac.uk |
¹⁵N-NMR Spectroscopy for Nitrogen Atom Tracking and Tautomerism Studies
¹⁵N-NMR spectroscopy is uniquely suited for investigating the nitrogen chemistry of molecules like 8-aminoguanine. The ¹⁵N nucleus is a sensitive probe of its electronic environment, making it ideal for tracking nitrogen sources in metabolic studies and for determining molecular structure, particularly tautomerism. nih.govnih.gov
Guanine and its derivatives can exist in different tautomeric forms (e.g., keto-enol and amino-imino forms). These forms differ in the location of protons on the heterocyclic nitrogen and exocyclic oxygen/nitrogen atoms. ¹⁵N-NMR can distinguish between these tautomers because the chemical shift of a nitrogen atom changes significantly depending on whether it is protonated or part of a double bond. nih.gov Studies on C8-substituted guanosines have shown that the ¹⁵N chemical shifts of the N1 and N7 positions are particularly informative. For instance, large downfield shifts upon changes in pH are indicative of deprotonation and a shift in the tautomeric equilibrium from a keto to an enolate form. nih.gov The analysis of ¹⁵N-¹H and ¹⁵N-¹³C coupling constants can further confirm proton locations and bonding arrangements, providing unambiguous structural assignments. nih.gov
Table 5: Application of ¹⁵N-NMR in Tautomerism Studies of Guanine Derivatives
| NMR Parameter | Observation | Structural Interpretation | Reference |
|---|---|---|---|
| ¹⁵N Chemical Shift (N1, N7) | Large downfield shift (>50 ppm) with increasing pH | Deprotonation and conversion from keto to enolate form | nih.gov |
| ¹H-¹⁵N Coupling Constant | Large one-bond coupling (e.g., ~98 Hz) at N7 | Evidence for a proton on N7, supporting the keto tautomer at C8 | nih.gov |
| ¹³C-¹⁵N Coupling Constant | Direct measurement of ¹J(C-N) | Confirms connectivity and helps assign carbon signals adjacent to labeled nitrogen | rsc.org |
Heteronuclear Correlation NMR Techniques (HSQC, HMBC) for Connectivity and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules. For a complex, isotopically labeled compound like this compound, two-dimensional heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. columbia.eduipb.pt These experiments provide detailed information about the connectivity of atoms within the molecule.
HSQC is used to correlate the chemical shift of a proton with the chemical shift of a directly bonded heteronucleus, such as ¹³C or ¹⁵N. columbia.edumit.edu In the case of this compound, this technique would be instrumental in confirming the positions of the ¹³C labels by identifying the protons directly attached to them. The resulting spectrum would show a correlation peak for each ¹H-¹³C pair, providing unambiguous assignment.
Illustrative NMR Data for this compound
The following table provides hypothetical, yet expected, NMR data based on the known structure of 8-aminoguanine and the principles of NMR spectroscopy. Actual chemical shifts can vary based on solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C/¹⁵N Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C/¹⁵N) |
| H8 | ~7.5 | - | C4, C5, C6, N7, N9 |
| NH₂ (C2) | ~6.5 | - | C2, N1, N3 |
| NH (N1) | ~10.5 | - | C2, C6 |
| NH (N9) | ~11.0 | - | C4, C8 |
| NH₂ (C8) | ~6.0 | - | C8, N7, N9 |
| C2 | - | ~158 | H of NH₂ (C2) |
| C4 | - | ~152 | H8, H of NH (N9) |
| C5 | - | ~110 | H8 |
| C6 | - | ~155 | H of NH (N1) |
| C8 | - | Labeled | H8, H of NH₂ (C8) |
| N1 | - | ~150 | H of NH₂ (C2) |
| N3 | - | ~165 | H of NH₂ (C2) |
| N7 | - | ~230 | H8, H of NH₂ (C8) |
| N9 | - | Labeled | H8 |
| N (amino at C2) | - | ~80 | H of NH (N1), H of NH (N3) |
| N (amino at C8) | - | Labeled | H8 |
Chromatographic Separation Techniques (e.g., HPLC) coupled with Isotope Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of individual components in a mixture. pjoes.com For a compound like this compound, which is often studied in complex biological matrices, HPLC provides the necessary resolving power to isolate it from other endogenous molecules. nih.gov
The separation is typically achieved on a column packed with a stationary phase, through which the sample is passed in a liquid mobile phase. For polar compounds like guanine derivatives, reversed-phase HPLC is a common approach. lookchem.com The choice of column, mobile phase composition, and gradient elution are optimized to achieve the best separation.
Coupling HPLC with a suitable detector is crucial for identifying and quantifying the eluted compounds. While UV-Vis detectors are commonly used for purine analogs, for isotopically labeled compounds, more specific detection methods are highly advantageous. nih.gov Mass spectrometry (MS) is the detector of choice for this purpose.
Specifically, coupling HPLC with an Isotope Ratio Mass Spectrometer (IRMS) allows for the precise determination of the ¹³C/¹²C ratio in the eluting compound. nih.govresearchgate.netacs.org This technique, known as HPLC-IRMS, provides exceptional sensitivity and specificity for tracking the fate of the ¹³C-labeled 8-aminoguanine in metabolic studies. The organic compound eluting from the HPLC column is quantitatively converted to CO₂, which is then introduced into the mass spectrometer for isotope ratio analysis. nih.govthermofisher.com This method allows for the measurement of small changes in ¹³C abundance in individual analytes. nih.gov
Typical HPLC-MS Parameters for 8-Aminoguanine Analysis
The following table presents a representative set of parameters for the analysis of 8-aminoguanine using HPLC coupled with mass spectrometry.
| Parameter | Value/Condition |
| HPLC System | Agilent 1100 series or equivalent nih.gov |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol (B129727) or acetonitrile) pjoes.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Injection Volume | 5 - 20 µL |
| Detector | Isotope Ratio Mass Spectrometer (IRMS) or Triple Quadrupole Mass Spectrometer (MS/MS) researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive mode pjoes.com |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound |
Mechanistic Investigations and Biochemical Pathway Elucidation Using 8 Aminoguanine 13c2,15n
Studies on Purine (B94841) Nucleoside Phosphorylase (PNPase) Inhibition and Substrate Specificity
8-Aminoguanine (B17156) is recognized as an endogenous purine that potently inhibits purine nucleoside phosphorylase (PNPase). medchemexpress.commedchemexpress.comnih.gov This enzyme plays a crucial role in the purine salvage pathway, catalyzing the phosphorolytic cleavage of N-glycosidic bonds in purine nucleosides. nih.gov The use of 8-Aminoguanine-13C2,15N is instrumental in elucidating the specifics of this inhibition and the enzyme's substrate preferences.
Kinetic Analysis of 8-Aminoguanine-PNPase Interactions
Kinetic studies are fundamental to understanding the enzyme-inhibitor relationship. 8-aminoguanine and its related aminopurines have been shown to be effective inhibitors of PNPase. nih.govnih.gov While 8-aminoguanine itself is a potent inhibitor, its nucleoside precursor, 8-aminoguanosine (B66056), acts as a substrate for PNPase and is converted by the enzyme to 8-aminoguanine. nih.govnih.gov
Enzyme kinetic analyses comparing various substrates for recombinant human PNPase (rhPNPase) reveal important details about the enzyme's activity. For instance, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the affinity and catalytic efficiency of the enzyme for different substrates. nih.gov Studies have shown that 8-aminoguanosine is metabolized by PNPase with a similar Km but a lower Vmax compared to the natural substrate, guanosine (B1672433). nih.gov Another related compound, 8-aminoinosine, also serves as a competitive substrate for PNPase, being converted to 8-aminohypoxanthine (B116433), which is itself a competitive inhibitor of the enzyme. nih.gov The potency order for PNPase inhibition among these related compounds has been established as 8-aminoguanine being more potent than 8-aminohypoxanthine and 8-aminoinosine. nih.gov
Interactive Table 1: Michaelis-Menten Kinetics of Recombinant PNPase with Various Substrates
| Substrate | Product | Km (μmol/L) | Vmax (nmol/min/mg protein) |
| Guanosine | Guanine (B1146940) | 36.1 | 1349 |
| 8-Nitroguanosine (B126670) | 8-Nitroguanine (B15626) | 15.5 | 321 |
| 8-Aminoguanosine | 8-Aminoguanine | 40.5 | 451 |
| Inosine (B1671953) | Hypoxanthine (B114508) | 49.3 | 903 |
| 8-Aminoinosine | 8-Aminohypoxanthine | 37.9 | 808 |
This table presents kinetic parameters for recombinant purine nucleoside phosphorylase (PNPase) with different substrates. Data compiled from multiple studies. nih.govnih.gov
Impact on Purine Metabolome (e.g., Guanine-to-Guanosine Ratios)
The inhibition of PNPase by 8-aminoguanine leads to a significant shift in the balance of the purine metabolome. nih.govahajournals.org By blocking the conversion of guanosine to guanine and inosine to hypoxanthine, 8-aminoguanine causes an accumulation of the substrates (guanosine and inosine) and a depletion of the products (guanine and hypoxanthine). nih.govnih.govahajournals.orgahajournals.org This "rebalancing" of the purine landscape is a key aspect of its mechanism of action. ahajournals.orgahajournals.org
Studies in various animal models have consistently demonstrated these effects. Treatment with 8-aminoguanine or its prodrug, 8-aminoguanosine, leads to increased urinary levels of guanosine and inosine, and decreased levels of guanine and hypoxanthine. ahajournals.orgahajournals.org Consequently, the guanosine-to-guanine and inosine-to-hypoxanthine ratios in urine and tissues are significantly increased, serving as a clear indicator of effective PNPase inhibition in vivo. nih.govahajournals.orgahajournals.org For example, treatment of SS mice with 8-aminoguanosine increased the guanosine-to-guanine ratio in urine. ahajournals.org Similarly, administration of 8-aminopurines in rats reduced both the guanine-to-guanosine and hypoxanthine-to-inosine ratios in urine, confirming PNPase inhibition. nih.gov This modulation of purine levels is believed to underlie many of the compound's biological effects, as it increases the concentration of protective purines like inosine and guanosine while reducing tissue-damaging ones like hypoxanthine. ahajournals.orgahajournals.orgahajournals.org
Interactive Table 2: Effect of 8-Aminoguanine Treatment on Renal Purine Levels
| Purine Metabolite | Effect of 8-Aminoguanine | Location |
| Inosine | Increase | Renal Interstitium, Cortex, Medulla |
| Guanosine | Increase | Renal Interstitium, Cortex, Medulla |
| Hypoxanthine | Decrease | Renal Interstitium, Cortex, Medulla |
| Guanine | Decrease | Renal Interstitium, Cortex, Medulla |
This table summarizes the observed changes in the levels of key purine metabolites in the kidney following the administration of 8-aminoguanine. nih.govahajournals.org
Tracing of 8-Aminoguanine Metabolism and Catabolic Pathways
The use of this compound is particularly valuable for tracing the metabolic fate of 8-aminoguanine. Catabolism refers to the metabolic processes that break down complex molecules into simpler ones. news-medical.net By following the isotopically labeled atoms, researchers can definitively map how the compound is processed and identify its metabolites.
Conversion of 8-Aminoguanosine to 8-Aminoguanine
It has been firmly established that systemically administered 8-aminoguanosine functions as a prodrug, being rapidly and efficiently converted to 8-aminoguanine in vivo. ahajournals.orgnih.govophed.com This conversion is catalyzed by PNPase. nih.govnih.gov The rapid transformation means that the biological effects observed after administering 8-aminoguanosine are largely attributable to 8-aminoguanine. ahajournals.orgresearchgate.net For example, studies in mice treated with 8-aminoguanosine showed a 40- to 50-fold increase in urinary concentrations of 8-aminoguanine. ahajournals.org This metabolic step is a critical piece of information for understanding the pharmacology of 8-aminopurines.
The formation of 8-aminoguanine can occur via two distinct biochemical pathways originating from the naturally occurring compound 8-nitroguanosine. nih.gov
Pathway 1: 8-nitroguanosine → 8-aminoguanosine → 8-aminoguanine
Pathway 2: 8-nitroguanosine → 8-nitroguanine → 8-aminoguanine
Both pathways involve PNPase, which catalyzes the conversion of 8-nitroguanosine to 8-nitroguanine (in Pathway 2) and 8-aminoguanosine to 8-aminoguanine (in Pathway 1). nih.gov
Interaction with Guanase and Xanthine (B1682287) Oxidase
To fully understand the catabolic pathway of 8-aminoguanine, its interaction with other key enzymes in purine degradation, such as guanase and xanthine oxidase, must be evaluated. Guanase (also known as guanine deaminase) is the enzyme that metabolizes guanine to xanthine. nih.gov Given the structural similarity between guanine and 8-aminoguanine, it was hypothesized that 8-aminoguanine could be a substrate for guanase. However, experimental studies using recombinant human guanase have shown that this is not the case. The enzyme, which actively converted guanine to xanthine, did not metabolize 8-aminoguanine at all. nih.gov Furthermore, 8-aminoguanine was found to not inhibit the activity of guanase. nih.gov
Xanthine oxidase is another critical enzyme in the purine degradation pathway, responsible for oxidizing hypoxanthine to xanthine and xanthine to uric acid. It also metabolizes related compounds; for instance, there is evidence that 8-aminohypoxanthine is metabolized by xanthine oxidase to 8-aminoxanthine. ahajournals.orgahajournals.org
Investigation of de novo Purine Biosynthesis Pathways
The supply of purines in organisms is maintained by two main pathways: the purine salvage pathway and the de novo synthesis pathway. nih.govplos.org The de novo pathway is a ten-step process that synthesizes purines from simpler precursor molecules. plos.org While 8-aminoguanine's primary mechanism of action is the inhibition of PNPase within the purine salvage pathway, this action has indirect implications for the de novo pathway. nih.govnih.gov
The purine salvage pathway is particularly important in tissues with high energy demands, as it allows for the efficient recycling of purine bases like hypoxanthine and guanine to regenerate nucleotides. nih.gov By inhibiting PNPase, 8-aminoguanine disrupts this recycling process. This disruption can, in turn, influence the activity of the de novo synthesis pathway, as the cell seeks to maintain its necessary pool of purine nucleotides. For example, in some contexts, PNP knockdown has been shown to cause a metabolic shift from the salvage pathway to de novo synthesis. researchgate.net Therefore, while this compound may not be a direct tracer for the de novo pathway itself, it is an invaluable tool for studying the complex interplay and regulatory feedback mechanisms between the salvage and de novo purine biosynthesis routes.
Role in Salvage Pathways of Guanine Derivatives
8-Aminoguanine is an endogenous purine derivative that plays a significant role in the purine salvage pathway. medchemexpress.comahajournals.org Its formation in vivo can occur through at least two distinct biochemical pathways, often initiated by nitrosative stress which leads to the nitration of guanine moieties in molecules like RNA and guanine nucleotides. ahajournals.orgnih.gov The subsequent degradation and metabolic conversion of these nitrated precursors, such as 8-nitroguanosine, lead to the formation of 8-aminoguanine. ahajournals.orgnih.gov
A primary mechanism of action for 8-aminoguanine is the inhibition of purine nucleoside phosphorylase (PNPase). ahajournals.orgnih.gov PNPase is a key enzyme in the purine salvage pathway that catalyzes the phosphorolytic cleavage of N-glycosidic bonds in nucleosides like inosine and guanosine to form the corresponding purine base and ribose-1-phosphate. ahajournals.orgahajournals.org By inhibiting PNPase, 8-aminoguanine effectively alters the balance of the purine metabolome. nih.gov This inhibition leads to an accumulation of PNPase substrates, specifically the tissue-protective purines inosine and guanosine, while simultaneously decreasing the levels of its products, the potentially tissue-damaging purines hypoxanthine and xanthine. ahajournals.org
The use of isotopically labeled compounds, such as this compound, alongside other labeled purines like ¹³C₂,¹⁵N-guanine, is essential for accurately measuring these metabolic shifts in vivo. nih.gov Studies have confirmed the ability of 8-aminoguanine to inhibit PNPase in vivo by observing reduced ratios of PNPase products (guanine and hypoxanthine) to their respective substrates (guanosine and inosine) in urine following its administration. nih.gov
Table 1: Effect of 8-Aminoguanine on Purine Metabolites via PNPase Inhibition
| Purine Metabolite | Role in Salvage Pathway | Effect of 8-Aminoguanine Administration |
|---|---|---|
| Guanosine | PNPase Substrate | Levels Increase ahajournals.orgnih.gov |
| Inosine | PNPase Substrate | Levels Increase ahajournals.orgnih.gov |
| Guanine | PNPase Product | Levels Decrease ahajournals.orgnih.gov |
| Hypoxanthine | PNPase Product | Levels Decrease ahajournals.orgnih.gov |
This table summarizes the impact of 8-aminoguanine on key purine metabolites as a result of its inhibitory effect on purine nucleoside phosphorylase (PNPase).
Exploration of 8-Aminoguanine as a DNA-Triplex Stabilizing Purine
8-Aminoguanine has been identified and extensively studied as a potent stabilizer of DNA triple helices. nih.govnih.govscbt.com DNA triplexes are three-stranded nucleic acid structures that have significant potential in applications like gene analysis and therapy. csic.es However, a major challenge is the inherent instability of these structures, particularly under neutral pH conditions. csic.es
The substitution of guanine with 8-aminoguanine within the third strand of a triplex has been shown to significantly enhance its stability. nih.govnih.gov This stabilization occurs at both neutral and acidic pH levels. nih.govnih.gov The stabilizing effect has been confirmed through a combination of molecular dynamics simulations, thermodynamic integration calculations, and experimental techniques such as UV melting experiments and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
The key reasons for this enhanced stability are twofold:
Additional Hydrogen Bonding: The introduction of the amino group at the 8-position of the purine ring allows for the formation of an extra Hoogsteen hydrogen bond between the third strand and the Watson-Crick duplex. nih.gov
Favorable Electrostatics: The 8-amino group creates favorable electrostatic interactions with the negatively charged groove of the DNA triplex structure. nih.gov
Research has demonstrated a considerable increase in the melting temperature (Tm), a measure of thermal stability, for triplexes containing 8-aminoguanine. Each substitution of guanine with 8-aminoguanine can contribute approximately 1 kcal/mol of stabilization. nih.gov Interestingly, while 8-aminoguanine is a strong stabilizer of triplex structures, it has been shown to destabilize G-quadruplex DNA structures, making it a highly specific modification for designing triplex-forming oligonucleotides. researchgate.net
This table details the research findings on the stabilizing effects of incorporating 8-aminoguanine into DNA triple helices.
Applications of 8 Aminoguanine 13c2,15n in Cellular and in Vivo Mechanistic Models
In Vitro Cellular Metabolism Studies and Pathway Flux Analysis
In vitro studies utilizing 8-Aminoguanine-13C2,15N are fundamental to elucidating the intracellular activities of metabolic pathways. Isotope tracers like 13C and 15N are employed in metabolic flow analysis to systematically quantify the distribution of metabolic fluxes within cellular networks. nih.govcreative-proteomics.com This targeted approach helps determine the relative contributions of various metabolic routes. creative-proteomics.com By tracing the transformations of isotopically labeled compounds, researchers can gain a detailed understanding of cellular metabolism. nih.gov
Metabolic flux analysis, particularly with 13C labeling, has become a central technique in metabolic research. creative-proteomics.com It allows for the precise measurement of intracellular reaction rates, offering deep insights into complex cellular processes, including parallel and reversible reactions. creative-proteomics.comnih.gov This methodology can visually represent the primary active pathways within a cell and the relative contributions of each. creative-proteomics.com
The use of both 13C and 15N isotopes in metabolic flux analysis provides a more comprehensive picture by enabling the simultaneous quantification of carbon and nitrogen fluxes. biorxiv.orgethz.ch This dual-labeling strategy is particularly valuable for studying the metabolism of molecules like amino acids and nucleotides, where both carbon and nitrogen are key components. biorxiv.org For instance, 13C15N-Metabolic Flux Analysis (MFA) has been used to resolve the central carbon and nitrogen co-metabolism in microorganisms, highlighting the central role of certain amino acids as nitrogen donors. biorxiv.org
Ex Vivo Tissue Analysis for Tracer Distribution and Turnover Rates
Ex vivo analysis of tissues following the administration of isotopically labeled compounds like this compound provides critical data on tracer distribution and the rate at which molecules are replaced, known as turnover. The rate of isotopic incorporation varies among different tissue types, with internal organs and blood plasma generally showing higher turnover rates compared to muscle tissue and blood cells. plos.org This tissue-specific difference allows for the study of temporal dynamics of resource use. plos.org
The half-life of isotopes, which is the time required for 50% of the atoms to be replaced, is a key metric in these studies. plos.org Research has shown that isotopic half-life increases with the body mass of the animal. plos.org For example, a study on Pacific bluefin tuna found that liver tissue had faster turnover rates for both δ13C and δ15N compared to white muscle. plos.org Specifically, the half-life for δ15N turnover in liver was 86 days, while in white muscle it was 167 days; for δ13C, the half-lives were 162 and 255 days, respectively. plos.org
Metabolism is a major driver of isotopic turnover. In the aforementioned tuna study, metabolism accounted for 85% of 15N turnover and 63% of 13C turnover in the liver. plos.org Interestingly, metabolic processes also significantly contributed to turnover in white muscle, accounting for 62% of 15N and 41% of 13C turnover. plos.org These findings underscore the importance of metabolic activity in the dynamics of isotopic distribution and turnover in different tissues.
Utilization in Animal Models for Mechanistic Physiological Research (excluding clinical outcomes)
Isotopically labeled compounds are invaluable tools in animal models for investigating physiological mechanisms without focusing on clinical results. The use of this compound and other labeled purines allows for detailed tracking of metabolic pathways in vivo. ahajournals.orgnih.govnih.gov
Renal Excretory Function and Purine (B94841) Dynamics in Animal Models
Studies in rat models have demonstrated that 8-aminoguanine (B17156) influences renal excretory function by inhibiting the enzyme purine nucleoside phosphorylase (PNPase). ahajournals.orgnih.govnih.gov This inhibition leads to an increase in the renal interstitial levels of the PNPase substrates inosine (B1671953) and guanosine (B1672433), and a decrease in the levels of their products, hypoxanthine (B114508) and guanine (B1146940). nih.govnih.gov This rebalancing of the renal purine metabolome is a key aspect of 8-aminoguanine's mechanism of action. nih.govnih.gov
The diuretic, natriuretic (sodium excretion), and glucosuric (glucose excretion) effects of 8-aminoguanine are attributed to the increased levels of inosine, which activates adenosine (B11128) A2B receptors, leading to enhanced renal medullary blood flow and excretory function. nih.govnih.govnih.gov The use of isotopically labeled internal standards, such as 13C2,15N-guanine, is crucial for accurately quantifying these changes in purine levels in urine and renal microdialysate through methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). ahajournals.orgnih.govnih.gov
Effects of 8-Aminoguanine on Renal Function in Animal Models
| Parameter | Effect of 8-Aminoguanine | Mechanism | Supporting Evidence |
|---|---|---|---|
| Diuresis (Urine Volume) | Increase | Inhibition of PNPase, leading to increased inosine levels and A2B receptor activation. nih.govnih.gov | Observed in rat models following intravenous administration. ahajournals.orgnih.gov |
| Natriuresis (Sodium Excretion) | Increase | Inhibition of PNPase, leading to increased inosine levels and A2B receptor activation. nih.govnih.gov | Observed in rat models following intravenous administration. ahajournals.orgnih.gov |
| Glucosuria (Glucose Excretion) | Increase | Inhibition of PNPase, leading to increased inosine levels and A2B receptor activation. nih.govnih.gov | Observed in rat models following intravenous administration. ahajournals.orgnih.gov |
| Potassium Excretion | Decrease | Mechanism is independent of PNPase inhibition. nih.gov | Observed in rat models; other PNPase inhibitors did not show this effect. nih.gov |
Studies on Purine Metabolite Levels in Specific Tissues and Fluids
The use of this compound as an internal standard is essential for the precise measurement of purine metabolites in various biological samples, including tissues and bodily fluids. nih.gov Research has shown that in Dahl salt-sensitive rats, a model for hypertension, the levels of 8-nitroguanine (B15626), 8-aminoguanosine (B66056), and 8-aminoguanine in the kidney and urine are significantly higher compared to Sprague-Dawley rats. nih.gov
Specifically, in Dahl rats, urine levels of 8-nitroguanosine (B126670), 8-nitroguanine, 8-aminoguanosine, and 8-aminoguanine were found to be elevated by 78, 461, 63, and 6-fold, respectively. nih.gov These dramatic increases highlight alterations in purine metabolism associated with this hypertensive model. nih.gov Such studies, which rely on accurate quantification using isotopically labeled standards, provide crucial insights into the biochemical pathways that may be involved in disease states. nih.gov
Fold-Increase of Purine Metabolites in Urine of Dahl Salt-Sensitive Rats Compared to Sprague-Dawley Rats
| Metabolite | Fold-Increase |
|---|---|
| 8-Nitroguanosine | 78 |
| 8-Nitroguanine | 461 |
| 8-Aminoguanosine | 63 |
| 8-Aminoguanine | 6 |
Data from a study comparing purine levels in different rat strains. nih.gov
Future Directions and Emerging Research Avenues for Isotopic 8 Aminoguanine
Development of Novel Isotopic Labeling Strategies for Complex Derivatives
The utility of 8-Aminoguanine-¹³C₂,¹⁵N has spurred interest in developing more sophisticated isotopic labeling strategies for its derivatives. Future research is focused on creating multi-labeled compounds to probe intricate biological questions. While isotopic labeling of proteins is common, strategies for nucleic acid derivatives can be complex and costly. core.ac.uk
Current methods often involve synthesizing DNA or RNA precursors with isotopic labels, which can then be incorporated into larger molecules. core.ac.uk A key challenge is to introduce labels at specific atomic positions without altering the molecule's structure or function. core.ac.uk New procedures are being developed to simplify techniques like NMR spectroscopy by introducing isotopic labels that reduce spectral overlap and facilitate analysis. core.ac.uk
Future strategies may involve:
Segmental Labeling: A versatile method where different parts of a larger molecule are isotopically labeled, allowing for the study of specific domains or fragments.
Site-Specific Incorporation: Introducing isotopes at precise locations within the 8-aminoguanine (B17156) scaffold to probe specific enzymatic reactions or binding interactions. This can help in studying the internal dynamics of sidechains. utoronto.ca
Cell-Free Synthesis: Using cell-free extracts for protein expression, which allows for the inclusion of selectively labeled amino acids and, by extension, purine (B94841) derivatives, offering greater control over the labeling pattern. utoronto.ca
These advanced labeling techniques will enable the creation of highly specialized molecular probes to investigate complex biological pathways with unprecedented detail.
Integration with Multi-Omics Technologies (e.g., Metabolomics, Fluxomics)
The integration of stable isotope tracing with multi-omics technologies represents a significant leap forward in systems biology. frontiersin.orgnih.gov 8-Aminoguanine-¹³C₂,¹⁵N is an ideal tool for these approaches, particularly in metabolomics and fluxomics, which study the complete set of metabolites and the rates of metabolic reactions, respectively. frontiersin.orgdntb.gov.ua
Fluxomics, in particular, benefits from the use of ¹³C-labeled molecules to monitor metabolic pathways in real-time. frontiersin.orgdntb.gov.ua By introducing 8-Aminoguanine-¹³C₂,¹⁵N into a biological system, researchers can trace the journey of the labeled carbon and nitrogen atoms as the molecule is metabolized. Mechanistic studies show that 8-aminoguanine inhibits the enzyme purine nucleoside phosphorylase (PNPase). nih.govresearchgate.net This inhibition alters the purine metabolome by increasing substrates like inosine (B1671953) and guanosine (B1672433) and decreasing products like hypoxanthine (B114508) and guanine (B1146940). nih.govresearchgate.net
Using mass spectrometry and NMR, the labeled isotopes can be detected in downstream metabolites, providing a quantitative measure of the metabolic flux through the purine salvage pathway. frontiersin.org This integrated approach can reveal how metabolic networks are rewired in disease states or in response to therapeutic interventions. nih.gov
Table 1: Hypothetical Flux Analysis of Purine Metabolites Using 8-Aminoguanine-¹³C₂,¹⁵N
| Metabolite | Isotopic Enrichment (¹³C) - Control | Isotopic Enrichment (¹³C) - After 8-Aminoguanine-¹³C₂,¹⁵N Administration | Implied Flux Change |
| Inosine | 1.1% | 1.1% | No direct incorporation |
| Guanosine | 1.1% | 1.1% | No direct incorporation |
| Hypoxanthine | 1.1% | 1.1% | Decreased flux from Inosine |
| Guanine | 1.1% | 5.8% | Labeled Guanine detected |
| Xanthine (B1682287) | 1.1% | 1.1% | Decreased flux from Guanine |
This data helps create a dynamic picture of cellular metabolism, linking genomic and proteomic information to functional metabolic outputs. frontiersin.org
Advanced Structural Biology Studies of Protein-Ligand Interactions with Labeled Compounds
Isotopically labeled compounds are invaluable for advanced structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to study protein-ligand interactions at an atomic level. core.ac.uk NMR spectroscopy is particularly powerful for characterizing macromolecules in solution, but the spectra of large molecules can be complicated by numerous overlapping signals. core.ac.ukualberta.ca
The specific labeling in 8-Aminoguanine-¹³C₂,¹⁵N helps to overcome this challenge. The ¹³C and ¹⁵N isotopes act as sensitive probes. When the labeled 8-aminoguanine binds to its target protein, such as PNPase, the chemical environment around the labeled atoms changes. nih.gov This change induces a measurable "chemical shift perturbation" in the NMR spectrum, allowing researchers to precisely identify the amino acid residues at the binding interface.
This approach provides high-resolution data on:
Binding Site Mapping: Pinpointing the exact location on the protein where 8-aminoguanine binds.
Conformational Changes: Detecting subtle changes in the protein's structure upon ligand binding.
Binding Kinetics: Measuring the rates of association and dissociation of the ligand.
Table 2: Illustrative NMR Chemical Shift Perturbations in PNPase upon Binding of 8-Aminoguanine-¹³C₂,¹⁵N
| PNPase Residue | Chemical Shift (Free) | Chemical Shift (Bound) | Perturbation (ppm) | Proximity to Binding Site |
| Phe159 | 128.5 | 129.8 | 1.3 | High |
| Met219 | 15.3 | 16.1 | 0.8 | High |
| Ala116 | 19.2 | 19.3 | 0.1 | Medium |
| Gly54 | 43.7 | 43.7 | 0.0 | Low |
This detailed structural information is crucial for understanding the mechanism of action and for the rational design of new, more potent, and selective therapeutic agents.
Computational Modeling and Simulation Aided by Isotopic Data for Pathway Kinetics
The quantitative data generated from isotopic tracing studies with 8-Aminoguanine-¹³C₂,¹⁵N provide essential inputs for computational modeling and the simulation of metabolic pathways. These experimental results serve as real-world constraints, significantly improving the accuracy and predictive power of kinetic models.
Metabolic Flux Analysis (MFA) uses isotopic data to calculate the rates (fluxes) of reactions throughout a metabolic network. frontiersin.org By tracking the incorporation of ¹³C and ¹⁵N from 8-Aminoguanine-¹³C₂,¹⁵N into various metabolites, researchers can quantify the flow of molecules through the purine salvage pathway. Studies have identified two potential biosynthetic pathways for the natural production of 8-aminoguanine, both originating from 8-nitroguanosine (B126670). nih.govnih.gov
This flux data can be integrated into genome-scale metabolic models to:
Validate and Refine Models: Ensuring that the computational model accurately reflects biological reality.
Simulate Dynamic Behavior: Predicting how the metabolic network will respond to genetic or environmental perturbations.
The synergy between experimental isotopic data and computational modeling allows for a deeper understanding of metabolic regulation and provides a powerful platform for hypothesis testing and the design of future experiments.
Q & A
Q. What statistical frameworks are recommended for analyzing <sup>15</sup>N/<sup>13</sup>C tracer recovery rates in 8-Aminoguanine metabolic studies?
-
Methodological Answer : Use mixed-effects models to account for biological variability and technical replicates. Calculate atom percent excess (APE) and tracer recovery rates using the formula:
How should researchers address batch-to-batch variability in synthesized 8-Aminoguanine-13C2,15N?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
